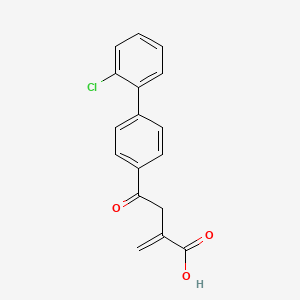
Itanoxone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itanoxone is a hypolipidemic and hypouricemic compound with moderate anti-inflammatory activity.
Aplicaciones Científicas De Investigación
Pharmacological Activity
Itanoxone, a hypolipidemic and hypouricemic compound with anti-inflammatory activity, exhibits a short-lived, dose-dependent inhibition of platelet malondialdehyde in rats. It inhibits thrombin-stimulated thromboxane B2 production in platelets without affecting vascular prostacyclin generation. This selective action on the platelet enzyme suggests its potential as an antithrombotic drug (Livio et al., 1981).
Synthesis and Impurities
Research on Itanoxone synthesis through the Friedel-Crafts reaction has led to the identification of five isomeric impurities. This work aids in refining methods for detecting these impurities, ensuring the purity of Itanoxone for scientific studies (Rieu et al., 1980).
Quantitative Determination
A sensitive method for the quantitative determination of Itanoxone in biological fluids has been developed. This involves ethyl acetate extraction, followed by reduction and methylation, with quantification achieved through gas-liquid chromatography. This method is crucial for accurate measurement of Itanoxone in scientific research (Cousse et al., 1981).
Comparative Pharmacokinetics
Itanoxone demonstrates unique pharmacokinetic properties compared to other hypolipidemic agents. A comparative study with clofibrate, another hypolipidemic agent, revealed itanoxone's distinctive hepatic response and hypocholesterolemic activity, contributing to the understanding of hypolipidemic drugs' effects on liver function (Gendre et al., 1984).
Metabolism in Different Species
Studies on Itanoxone metabolism in different species, such as crabs and rats, highlight its broader pharmacological implications. Such comparative studies contribute to understanding drug metabolism across different biological systems (Lautier et al., 1986).
Propiedades
Número CAS |
58182-63-1 |
|---|---|
Nombre del producto |
Itanoxone |
Fórmula molecular |
C17H13ClO3 |
Peso molecular |
300.7 g/mol |
Nombre IUPAC |
4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21) |
Clave InChI |
HJWLWNLAIBFKDO-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
SMILES canónico |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Otros números CAS |
58182-63-1 |
Sinónimos |
4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid F 1379 itanoxone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




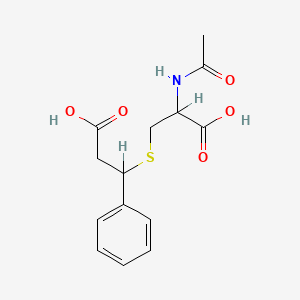
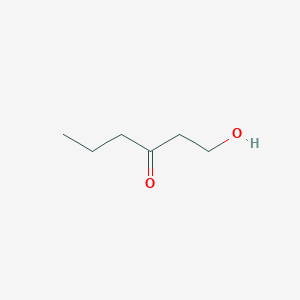
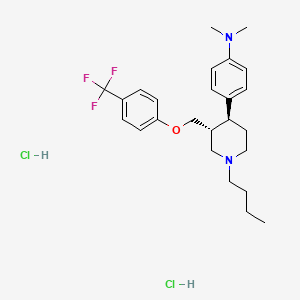

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)
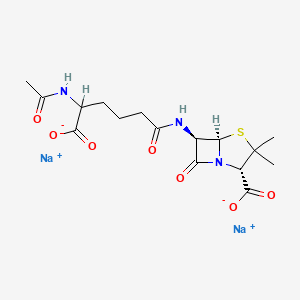

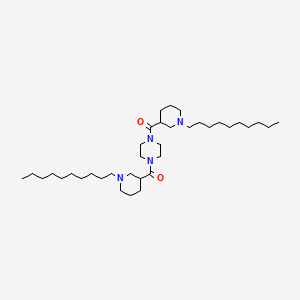

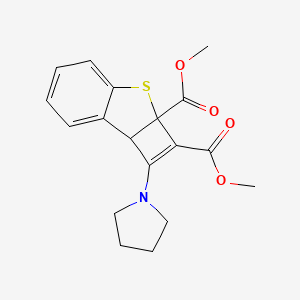
![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)
![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)
